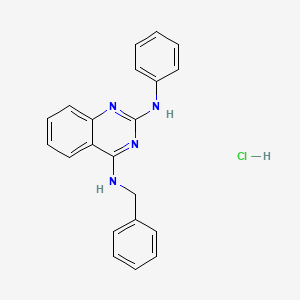

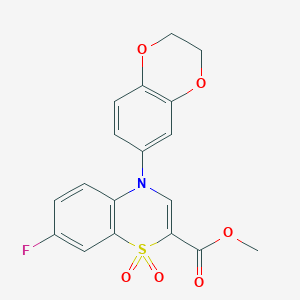

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C21H19ClN4. It is not intended for human or veterinary use and is typically used for research purposes. This compound has shown antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis .

科学的研究の応用

Antibacterial Agent

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride: has been synthesized and tested for its potential as an antibacterial agent. It exhibits significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound’s structure-activity relationship has been explored to optimize its antibacterial efficacy .

Antibiofilm Activity

This compound also demonstrates an antibiofilm effect, particularly against Staphylococcus aureus and Staphylococcus epidermidis. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The ability of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride to disrupt biofilm formation is a valuable property in the fight against persistent bacterial infections .

MRSA Treatment

Methicillin-resistant Staphylococcus aureus (MRSA) is a major concern in healthcare settings due to its resistance to multiple antibiotics. This compound has shown promising results against MRSA, suggesting its potential use in developing new treatments for this challenging infection .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

The compound has been screened for its drug metabolism and pharmacokinetic properties to assess its potential for further development as a therapeutic agent. Understanding its DMPK profile is crucial for predicting its behavior in the human body, including absorption, distribution, metabolism, and excretion .

Structure-Activity Relationship (SAR) Development

Research into the SAR of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride derivatives helps in understanding how structural changes to the molecule affect its biological activity. This knowledge is instrumental in designing more potent and selective agents .

Chemical Biology and Drug Design

The compound’s antibacterial and antibiofilm activities make it a candidate for further research in chemical biology and drug design. Its efficacy against biofilm-forming pathogens positions it as a potential scaffold for developing new chemotypes in antibacterial therapy .

Novel Antibacterial Chemotypes

The emergence of multidrug-resistant microorganisms necessitates the discovery of novel antibacterial chemotypesN4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride and its derivatives represent a new class of compounds with potential application in addressing antibiotic resistance .

Surgical Site and Wound Infections

Given its antibacterial properties, this compound could be explored for use in preventing or treating surgical site and wound infections caused by Staphylococcus aureus, including antibiotic-resistant strains .

作用機序

Target of Action

The primary targets of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are bacterial strains, including Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with these bacterial targets, leading to their inhibition

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition

Pharmacokinetics

Some of the most potent compounds of this class have been screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro . This information is crucial for assessing the compound’s bioavailability and potential for further development.

Result of Action

The compound presents antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound can inhibit the growth of these bacteria and prevent them from forming biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.

特性

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPRSLERNFSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride](/img/structure/B2746931.png)

![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)

![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)